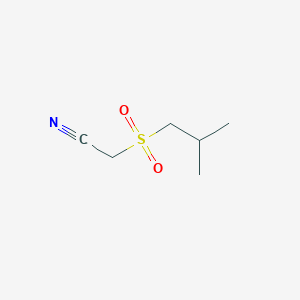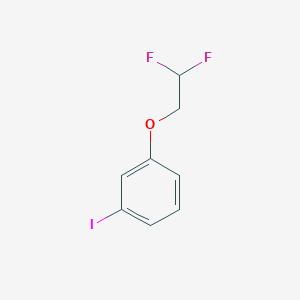
3-(2,2-Difluoroethoxy)iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluoroethoxy)iodobenzene is an organic compound with the molecular formula C8H7F2IO It consists of a benzene ring substituted with an iodine atom and a 2,2-difluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)iodobenzene typically involves the reaction of iodobenzene with 2,2-difluoroethanol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Difluoroethoxy)iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction and Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido- or cyano-substituted benzene derivatives.
Oxidation Reactions: Products include iodo-substituted benzoic acids or phenols.
Coupling Reactions: Products include biaryl compounds or alkynyl-substituted benzenes.
Aplicaciones Científicas De Investigación
3-(2,2-Difluoroethoxy)iodobenzene has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the development of drugs with specific therapeutic targets.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluoroethoxy)iodobenzene involves its reactivity due to the presence of the iodine atom and the difluoroethoxy group. The iodine atom can participate in various substitution and coupling reactions, while the difluoroethoxy group can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Iodobenzene: A simpler analog with only an iodine atom substituted on the benzene ring.
2,2-Difluoroethoxybenzene: A compound with a difluoroethoxy group but without the iodine substitution.
Fluorobenzene: A benzene ring substituted with a fluorine atom.
Uniqueness
3-(2,2-Difluoroethoxy)iodobenzene is unique due to the presence of both the iodine atom and the difluoroethoxy group. This combination imparts distinct reactivity and electronic properties, making it valuable in specific synthetic applications and research contexts .
Propiedades
Fórmula molecular |
C8H7F2IO |
|---|---|
Peso molecular |
284.04 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethoxy)-3-iodobenzene |
InChI |
InChI=1S/C8H7F2IO/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8H,5H2 |
Clave InChI |
CMWQVBGLMIYJOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)OCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone](/img/structure/B12846386.png)
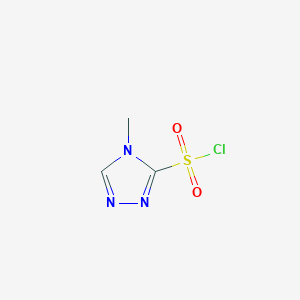
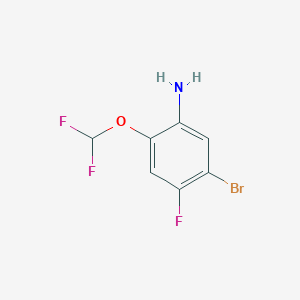
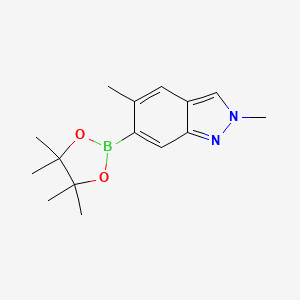
![2-[3-(Benzyloxy)phenyl]furan](/img/structure/B12846406.png)
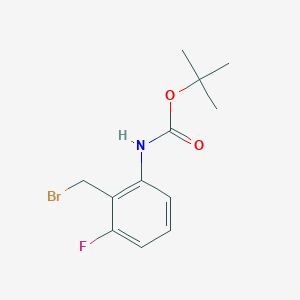
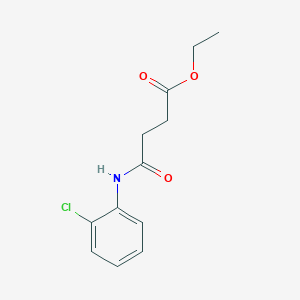
![Oxazolo[4,5-c]pyridine-4-methanamine](/img/structure/B12846414.png)

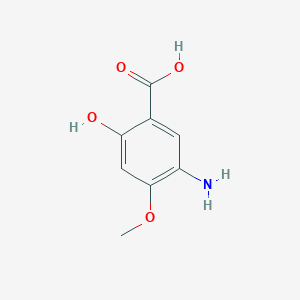

![Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12846439.png)
